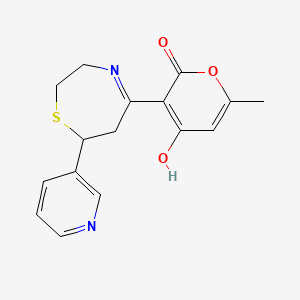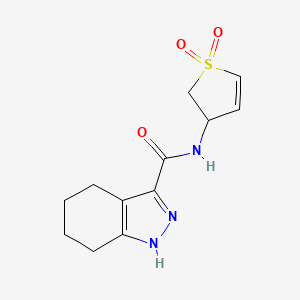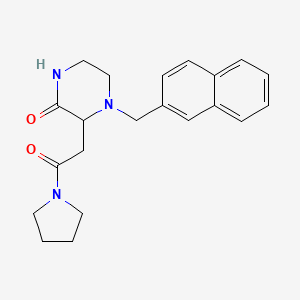![molecular formula C17H20N4O2 B5990012 N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide](/img/structure/B5990012.png)
N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2-dimethyl-3-aminopropanol with pyridine-3-carboxylic acid to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with pyridine-3-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridines: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide stands out due to its unique structural features, which confer specific biological activities and make it a valuable intermediate in organic synthesis. Its dual pyridine rings provide a versatile scaffold for further functionalization and derivatization.
特性
IUPAC Name |
N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-17(2,11-20-15(22)13-5-3-7-18-9-13)12-21-16(23)14-6-4-8-19-10-14/h3-10H,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXOBLVLOHNFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN=CC=C1)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]methanamine](/img/structure/B5989943.png)
![1-[(2,3-dichlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5989954.png)
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5989959.png)


![4-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole](/img/structure/B5989981.png)

![3-[2-(2-fluorophenyl)ethyl]-1-methylpiperidine](/img/structure/B5989994.png)
![N-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5990003.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(diallylamino)methyl]phenoxy}-2-propanol](/img/structure/B5990009.png)
![3-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5990027.png)
![2-(3-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B5990031.png)
![N-(2-furylmethyl)-5-[1-(2-hydroxybenzyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5990037.png)
